molecular formula C18H13ClF3N3O B3543394 4-[4-(2-Chloro-4,5-difluorobenzoyl)piperazin-1-yl]-3-fluorobenzonitrile

4-[4-(2-Chloro-4,5-difluorobenzoyl)piperazin-1-yl]-3-fluorobenzonitrile

Cat. No.: B3543394
M. Wt: 379.8 g/mol
InChI Key: UIDTYYKDUCFRBQ-UHFFFAOYSA-N
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Description

4-[4-(2-Chloro-4,5-difluorobenzoyl)piperazin-1-yl]-3-fluorobenzonitrile is a synthetic organic compound that features a piperazine ring substituted with a 2-chloro-4,5-difluorobenzoyl group and a 3-fluorobenzonitrile moiety

Preparation Methods

The synthesis of 4-[4-(2-Chloro-4,5-difluorobenzoyl)piperazin-1-yl]-3-fluorobenzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

4-[4-(2-Chloro-4,5-difluorobenzoyl)piperazin-1-yl]-3-fluorobenzonitrile can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles depending on the desired substitution reaction. Major products formed from these reactions vary based on the specific conditions and reagents used.

Scientific Research Applications

4-[4-(2-Chloro-4,5-difluorobenzoyl)piperazin-1-yl]-3-fluorobenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(2-Chloro-4,5-difluorobenzoyl)piperazin-1-yl]-3-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar compounds to 4-[4-(2-Chloro-4,5-difluorobenzoyl)piperazin-1-yl]-3-fluorobenzonitrile include other piperazine derivatives with different substituents. These compounds may share similar structural features but differ in their specific functional groups, leading to variations in their chemical reactivity and biological activity. Examples of similar compounds include:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[4-(2-chloro-4,5-difluorobenzoyl)piperazin-1-yl]-3-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF3N3O/c19-13-9-15(21)14(20)8-12(13)18(26)25-5-3-24(4-6-25)17-2-1-11(10-23)7-16(17)22/h1-2,7-9H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDTYYKDUCFRBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)C#N)F)C(=O)C3=CC(=C(C=C3Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[4-(2-Chloro-4,5-difluorobenzoyl)piperazin-1-yl]-3-fluorobenzonitrile
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4-[4-(2-Chloro-4,5-difluorobenzoyl)piperazin-1-yl]-3-fluorobenzonitrile
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4-[4-(2-Chloro-4,5-difluorobenzoyl)piperazin-1-yl]-3-fluorobenzonitrile
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4-[4-(2-Chloro-4,5-difluorobenzoyl)piperazin-1-yl]-3-fluorobenzonitrile
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4-[4-(2-Chloro-4,5-difluorobenzoyl)piperazin-1-yl]-3-fluorobenzonitrile
Reactant of Route 6
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4-[4-(2-Chloro-4,5-difluorobenzoyl)piperazin-1-yl]-3-fluorobenzonitrile

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